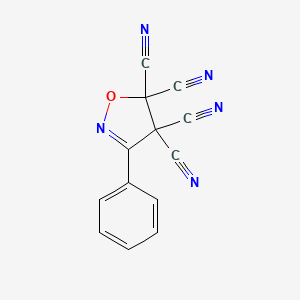![molecular formula C28H35FN2 B14240021 3-(3'-Fluoro-4'-hexyl[1,1'-biphenyl]-4-yl)-6-hexylpyridazine CAS No. 566943-42-8](/img/structure/B14240021.png)
3-(3'-Fluoro-4'-hexyl[1,1'-biphenyl]-4-yl)-6-hexylpyridazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3’-Fluoro-4’-hexyl[1,1’-biphenyl]-4-yl)-6-hexylpyridazine is an organic compound that belongs to the class of biphenyl derivatives. This compound is characterized by the presence of a fluorine atom and hexyl groups attached to the biphenyl and pyridazine rings. The unique structural features of this compound make it an interesting subject for various scientific research applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3’-Fluoro-4’-hexyl[1,1’-biphenyl]-4-yl)-6-hexylpyridazine typically involves multiple steps, including the formation of the biphenyl core, introduction of the fluorine atom, and attachment of the hexyl groups. Common synthetic routes may include:
Formation of Biphenyl Core: This can be achieved through Suzuki coupling reactions, where a halogenated biphenyl precursor reacts with a boronic acid derivative in the presence of a palladium catalyst.
Introduction of Fluorine Atom: Fluorination can be carried out using electrophilic fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Attachment of Hexyl Groups: Alkylation reactions using hexyl halides in the presence of a strong base like sodium hydride or potassium tert-butoxide can introduce hexyl groups to the biphenyl and pyridazine rings.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms can be employed to enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
3-(3’-Fluoro-4’-hexyl[1,1’-biphenyl]-4-yl)-6-hexylpyridazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert double bonds or carbonyl groups to single bonds or alcohols, respectively.
Substitution: Electrophilic aromatic substitution reactions can introduce additional substituents to the aromatic rings. Common reagents include halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂), palladium on carbon (Pd/C)
Substitution: Bromine (Br₂), chlorine (Cl₂), nitric acid (HNO₃)
Major Products Formed
Oxidation: Hydroxylated or carbonylated derivatives
Reduction: Reduced biphenyl or pyridazine derivatives
Substitution: Halogenated or nitrated biphenyl derivatives
Wissenschaftliche Forschungsanwendungen
3-(3’-Fluoro-4’-hexyl[1,1’-biphenyl]-4-yl)-6-hexylpyridazine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and materials.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of advanced materials, such as liquid crystals and polymers, due to its unique structural properties.
Wirkmechanismus
The mechanism of action of 3-(3’-Fluoro-4’-hexyl[1,1’-biphenyl]-4-yl)-6-hexylpyridazine involves its interaction with specific molecular targets and pathways. The fluorine atom and hexyl groups can influence the compound’s binding affinity and selectivity towards its targets. Potential molecular targets may include enzymes, receptors, or ion channels, where the compound can modulate their activity through binding interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3’-Fluoro-4’-hexyloxy-biphenyl-4-carboxylic acid
- 2-Fluoro-4-hexyl-biphenyl
- 4’-Fluoro-[1,1’-biphenyl]-3,4,5-triol
Uniqueness
3-(3’-Fluoro-4’-hexyl[1,1’-biphenyl]-4-yl)-6-hexylpyridazine stands out due to its unique combination of fluorine and hexyl groups attached to both the biphenyl and pyridazine rings. This structural arrangement imparts distinct physicochemical properties, such as enhanced lipophilicity and potential biological activity, making it a valuable compound for various research and industrial applications.
Eigenschaften
CAS-Nummer |
566943-42-8 |
|---|---|
Molekularformel |
C28H35FN2 |
Molekulargewicht |
418.6 g/mol |
IUPAC-Name |
3-[4-(3-fluoro-4-hexylphenyl)phenyl]-6-hexylpyridazine |
InChI |
InChI=1S/C28H35FN2/c1-3-5-7-9-11-23-15-18-25(21-27(23)29)22-13-16-24(17-14-22)28-20-19-26(30-31-28)12-10-8-6-4-2/h13-21H,3-12H2,1-2H3 |
InChI-Schlüssel |
YMJAAFLDGVJYCU-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCC1=C(C=C(C=C1)C2=CC=C(C=C2)C3=NN=C(C=C3)CCCCCC)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-ethyl-N-[(3-iodophenyl)diazenyl]ethanamine](/img/structure/B14239953.png)
![1,5,6-Triamino-2-(cyanomethyl)thieno[2,3-C]isoquinoline-7-carbonitrile](/img/structure/B14239964.png)

![Piperidine, 2-methyl-5-methylene-1-[(4-methylphenyl)sulfonyl]-, (2S)-](/img/structure/B14239974.png)





![Disulfide, methyl [(4-methylphenyl)sulfonyl]methyl](/img/structure/B14240004.png)


